2-(2-Hydroxyethylamino)-6-aminohexylcarbamic acid tert-butyl ester-9-isopropylpurine 2-(2-Hydroxyethylamino)-6-aminohexylcarbamic acid tert-butyl ester-9-isopropylpurine CK59 is calcium-calmodulin-dependent kinase II (CaMKII) inhibitor. CK59 inhibits multiple voltage-gated calcium channels, including the L-type channel during depolarization in a dose-dependent manner. The IC50 for CK59 was approximately 50 μM, which is only fivefold larger than the reported IC50 values for CaMKII inhibition. The inhibition due to CK59 was reversible; washout of the drug brought calcium levels back to control values upon depolarization.
Brand Name: Vulcanchem
CAS No.: 926319-75-7
VCID: VC0523911
InChI: InChI=1S/C21H37N7O3/c1-15(2)28-14-25-16-17(26-19(23-12-13-29)27-18(16)28)22-10-8-6-7-9-11-24-20(30)31-21(3,4)5/h14-15,29H,6-13H2,1-5H3,(H,24,30)(H2,22,23,26,27)
SMILES: CC(C)N1C=NC2=C(N=C(N=C21)NCCO)NCCCCCCNC(=O)OC(C)(C)C
Molecular Formula: C21H37N7O3
Molecular Weight: 435.6 g/mol

2-(2-Hydroxyethylamino)-6-aminohexylcarbamic acid tert-butyl ester-9-isopropylpurine

CAS No.: 926319-75-7

Cat. No.: VC0523911

Molecular Formula: C21H37N7O3

Molecular Weight: 435.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

2-(2-Hydroxyethylamino)-6-aminohexylcarbamic acid tert-butyl ester-9-isopropylpurine - 926319-75-7

Specification

Description CK59 is calcium-calmodulin-dependent kinase II (CaMKII) inhibitor. CK59 inhibits multiple voltage-gated calcium channels, including the L-type channel during depolarization in a dose-dependent manner. The IC50 for CK59 was approximately 50 μM, which is only fivefold larger than the reported IC50 values for CaMKII inhibition. The inhibition due to CK59 was reversible; washout of the drug brought calcium levels back to control values upon depolarization.
CAS No. 926319-75-7
Molecular Formula C21H37N7O3
Molecular Weight 435.6 g/mol
IUPAC Name tert-butyl N-[6-[[2-(2-hydroxyethylamino)-9-propan-2-ylpurin-6-yl]amino]hexyl]carbamate
Standard InChI InChI=1S/C21H37N7O3/c1-15(2)28-14-25-16-17(26-19(23-12-13-29)27-18(16)28)22-10-8-6-7-9-11-24-20(30)31-21(3,4)5/h14-15,29H,6-13H2,1-5H3,(H,24,30)(H2,22,23,26,27)
Standard InChI Key OXQIKGQQLYDQBM-UHFFFAOYSA-N
SMILES CC(C)N1C=NC2=C(N=C(N=C21)NCCO)NCCCCCCNC(=O)OC(C)(C)C
Canonical SMILES CC(C)N1C=NC2=C(N=C(N=C21)NCCO)NCCCCCCNC(=O)OC(C)(C)C
Appearance Solid powder

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